molecular formula C7H10O4 B8379340 2-Methylene-4-methylglutaric acid CAS No. 3290-56-0

2-Methylene-4-methylglutaric acid

Cat. No. B8379340
M. Wt: 158.15 g/mol
InChI Key: CTAVNGXKBDENRF-UHFFFAOYSA-N
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Patent
US04145559

Procedure details

Ethyl acrylate (50 g.) is added dropwise under nitrogen to a solution maintained at 60° C. and containing 500 g. of methyl methacrylate, 2.0 g. of the methyl ether of hydroquinone, and 6.0 g. of hexa-n-propylphosphorus triamide. The reaction was held at 60° C. for a total of 24 hours. After removal of unrected ethyl acrylate and methyl methacrylate, the 69.2 g. of residue analyzes for 22.4 g. of ethyl 2-methylene-4-carbomethoxypentanoate and 27.8 g. of diethyl 2-methyleneglutarate. Spectral analysis is consistent for the structure of the products. Further, hydrolysis of the ethyl 2-methylene-4-carbomethoxypentanoate gives 2-methylene-4-methylglutaric acid, which was identical to that produced in Example 1.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
hexa-n-propylphosphorus triamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([O:5]CC)(=[O:4])[CH:2]=[CH2:3].[C:8]([O:13]C)(=[O:12])[C:9]([CH3:11])=[CH2:10].COC.C1(C=CC(O)=CC=1)O>>[CH2:10]=[C:9]([CH2:11][CH:2]([CH3:3])[C:1]([OH:5])=[O:4])[C:8]([OH:13])=[O:12]

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
C(C=C)(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(O)=CC=C(O)C=C1
Step Five
Name
hexa-n-propylphosphorus triamide
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
containing 500 g
CUSTOM
Type
CUSTOM
Details
was held at 60° C. for a total of 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
After removal of unrected ethyl acrylate and methyl methacrylate
CUSTOM
Type
CUSTOM
Details
Further, hydrolysis of the ethyl 2-methylene-4-carbomethoxypentanoate

Outcomes

Product
Name
Type
product
Smiles
C=C(C(=O)O)CC(C(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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